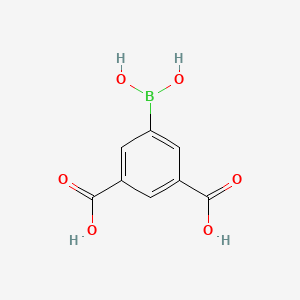

5-Boronoisophthalic acid

Übersicht

Beschreibung

5-Boronoisophthalic acid (5-BIPA) is an organic compound that belongs to the boron-containing family of isophthalic acids. It is a white, crystalline solid with a molecular weight of 209.95 g/mol . 5-BIPA is a versatile compound used in a variety of applications, ranging from chemical synthesis to biomedical research.

Synthesis Analysis

The synthesis of 5-Boronoisophthalic acid involves the use of boric acid to tune the optical properties of lanthanide metal–organic frameworks (LMOFs) for dual-fluorescence emission . The LMOFs are prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+ ions as the precursors . Another method involves the simple mixing of a reaction mixture of Tb/Eu salts and 5-boronoisophthalic acid (5-bop) in the presence of triethylamine (TEA) at room temperature .Molecular Structure Analysis

The molecular formula of 5-Boronoisophthalic acid is C8H7BO6 . The exact mass is 210.0335681 g/mol . The structure of 5-Boronoisophthalic acid is complex, with a high complexity score of 244 .Chemical Reactions Analysis

5-Boronoisophthalic acid is used in the creation of LMOFs for dual-fluorescence emission . The emission mechanism study indicates that 5-bop is excited with UV photons to produce its triplet state, which then excites Eu 3+ ions for their red emission . This is the general story of the antenna effect, but electron-deficient boric acid decreases the energy transfer efficiency from the triplet state of 5-bop to Eu 3+ ions .Physical And Chemical Properties Analysis

5-Boronoisophthalic acid has a density of 1.6±0.1 g/cm3 . It has a boiling point of 590.7±60.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 92.7±3.0 kJ/mol . The flash point is 311.1±32.9 °C . The index of refraction is 1.631 .Wissenschaftliche Forschungsanwendungen

Boronic Acid-Based Dynamic Click Chemistry

- Scientific Field : Chemical Biology, Supramolecular Chemistry, Biomedical Applications .

- Application Summary : Boronic acid (BA)-mediated cis-diol conjugation is one of the best-studied reactions among them. An excellent understanding of the chemical properties and biocompatibility of BA-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

- Methods of Application : This application involves the use of boronic acid in reversible click reactions. The reactivity of these conjugate chemistries with assorted nucleophiles at variable pHs is of utmost importance to any stimuli-responsive biological and material chemistry explorations .

- Results or Outcomes : The application of boronic acid in these reactions has found numerous applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .

Sensing Applications

- Scientific Field : Sensing Applications .

- Application Summary : Boronic acids are increasingly utilized in diverse areas of research. Including the interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation and the development of therapeutics .

Color-Tunable Lanthanide Metal–Organic Framework Gels

- Scientific Field : Material Chemistry .

- Application Summary : Gels with intrinsic and tunable emission color prepared with 5-boronoisophthalic acid (5-bop) and Eu 3+, Tb 3+, and/or Dy 3+ similar to the procedure for the preparation of metal–organic frameworks (MOFs) .

- Methods of Application : The method involves the use of 5-boronoisophthalic acid in the preparation of gels with tunable emission color .

- Results or Outcomes : The result is the creation of gels with intrinsic and tunable emission color .

Fluorescence Significantly Improves the Performance of Gels

- Scientific Field : Material Chemistry .

- Application Summary : Various strategies, such as embedment and crosslinking, have been used to integrate extrinsic luminophores into gel systems, but the procedures are usually complex. Herein, for the first time, gels with intrinsic and tunable emission color are reported .

- Methods of Application : The method involves the use of 5-boronoisophthalic acid in the preparation of gels with tunable emission color .

- Results or Outcomes : The result is the creation of gels with intrinsic and tunable emission color .

Electrophoresis of Glycated Molecules

- Scientific Field : Biochemistry .

- Application Summary : Boronic acids have been used for electrophoresis of glycated molecules . This is due to the interaction of boronic acids with diols .

- Methods of Application : The method involves the use of boronic acids in the electrophoresis of glycated molecules .

- Results or Outcomes : The result is the successful separation of glycated molecules .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-boronobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDXMCXNZRXUDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656890 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Boronoisophthalic acid | |

CAS RN |

881302-73-4 | |

| Record name | 5-Boronobenzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DICARBOXYPHENYLBORONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

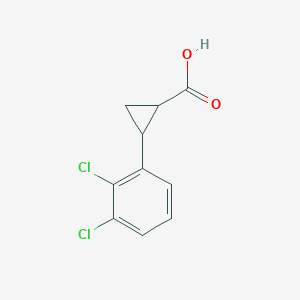

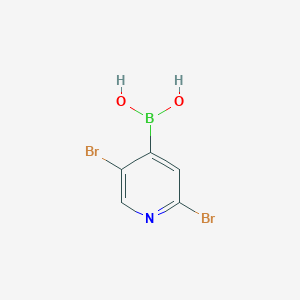

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

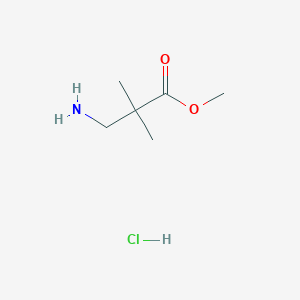

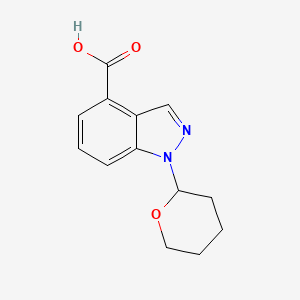

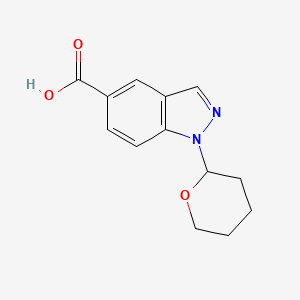

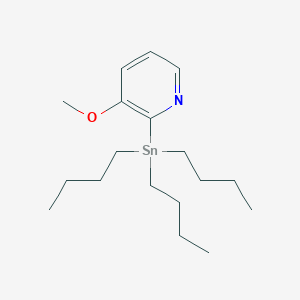

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Diethyl-3-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B1386646.png)

![ethyl 4-[1-methyl-2-oxo-2-(2-thienyl)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1386655.png)

![2'-(Methylsulfinyl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1386661.png)